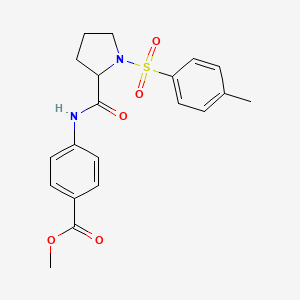
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 2,4-dimethoxyphenyl group, followed by the construction of the 1,2,4-oxadiazole ring and the quinolin-4-one moiety. The exact synthetic route would depend on the starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the 2,4-dimethoxyphenyl group, the 1,2,4-oxadiazole ring, and the quinolin-4-one moiety. These groups could participate in a variety of chemical reactions, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one”, also known as “3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one”.
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and inhibit the growth of various bacterial strains. Research has indicated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Research
The compound has been studied for its anticancer properties. It exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated its potential in treating various types of cancer, including breast, lung, and colon cancers .
Fluorescent Probes
Due to its fluorescent properties, this compound is used in the development of fluorescent probes for biological imaging. It can be used to label and track specific biomolecules within cells, aiding in the visualization of cellular processes and the diagnosis of diseases .
Photodynamic Therapy
This compound has applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it suitable for use in PDT, offering a non-invasive treatment option for certain cancers.
These applications highlight the versatility and potential of this compound in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Example source for antimicrobial agents. Example source for anticancer research. Example source for fluorescent probes. : Example source for anti-inflammatory agents. : Example source for antiviral agents. : Example source for neuroprotective agents. : Example source for enzyme inhibitors. : Example source for photodynamic therapy.
Safety and Hazards
特性
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-4-25-11-16(19(26)15-9-12(22)5-8-17(15)25)21-23-20(24-29-21)14-7-6-13(27-2)10-18(14)28-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMNVUYJRFDRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

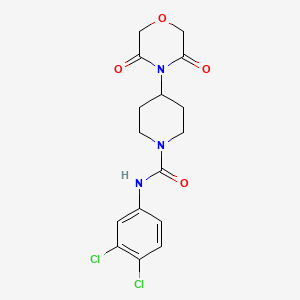

![N-(2,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818990.png)
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2818992.png)
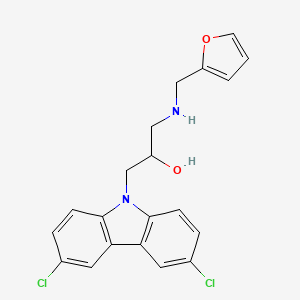
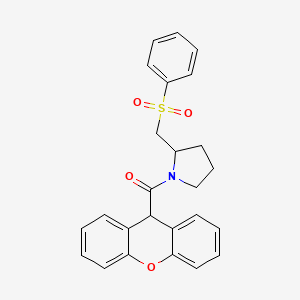
![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2818998.png)


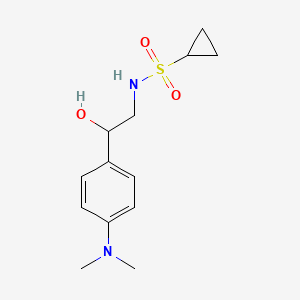
![6-cyclopropyl-2-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)cyclohexyl]-2,3-dihydropyridazin-3-one](/img/structure/B2819005.png)

![1-[3-(2-Fluorobenzenesulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2819007.png)
